![molecular formula C26H29N3O2 B2491489 [2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone CAS No. 497060-68-1](/img/structure/B2491489.png)
[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of related compounds involves multiple steps, including novel synthetic routes that allow for the creation of complex derivatives. For instance, Lv et al. (2013) demonstrated the synthesis of novel derivatives incorporating the phenylpiperazinyl methanone moiety, highlighting the versatility of synthetic strategies for such compounds (Lv et al., 2013). Additionally, Kaur and Kumar (2018) elaborated on a one-pot synthetic procedure for related compounds, emphasizing the economic and efficient aspects of synthesis (Kaur & Kumar, 2018).
Molecular Structure Analysis
The molecular structure of closely related compounds has been characterized using X-ray diffraction (XRD) studies, providing insight into their crystalline forms. Lakshminarayana et al. (2009) described the crystal structure of a compound with a similar molecular backbone, detailing the space group and cell parameters to understand the intermolecular interactions (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Research on related compounds has revealed their reactivity and potential in forming various chemical structures, as well as their biological activities. Prinz et al. (2017) investigated derivatives for their inhibitory effects on tubulin polymerization, demonstrating the chemical reactivity and potential biological relevance of these molecules (Prinz et al., 2017).
科学的研究の応用
Chemical Reactions and Catalysis
Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes highlights the importance of specific chemical inhibitors in understanding drug metabolism and potential drug-drug interactions (DDIs). Chemical compounds with selective inhibition capabilities, such as S. C. Khojasteh et al., 2011, are crucial for predicting DDIs and ensuring drug safety.
Environmental Science
The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been extensively studied Runzeng Liu & S. Mabury, 2020. These compounds, similar in structure to the query compound due to the presence of tert-butyl groups, are investigated for their persistence and effects in the environment, providing insights into how [2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone might behave in similar contexts.
Biodegradable Polymers
Methanotrophic bacteria and their capability to produce poly-3-hydroxybutyrate, a biodegradable polymer, from methane, present a significant area of research for developing sustainable materials. Studies like Adam Kubaczyński et al., 2019 explore the potential for using microbial processes to create environmentally friendly alternatives to petrochemical-based plastics. This area of research may provide insights into utilizing complex organic compounds for environmental sustainability.
Pharmacological Research
The pharmacological and nutritional effects of natural coumarins, as reviewed by Jing-Jing Zhu & Jian-Guo Jiang, 2018, offer a perspective on the bioactivity of phenolic compounds. This research underlines the importance of structural modification for enhancing biological activity and reducing toxicity, which could be relevant for designing derivatives of the query compound for pharmaceutical applications.
特性
IUPAC Name |
[2-(4-tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-26(2,3)20-11-13-22(14-12-20)31-24-23(10-7-15-27-24)25(30)29-18-16-28(17-19-29)21-8-5-4-6-9-21/h4-15H,16-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAGONXGMALADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2491409.png)
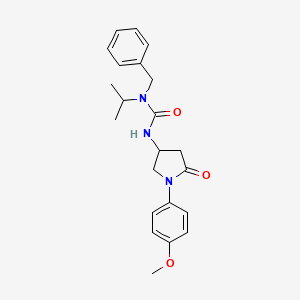
![3-benzyl-7-[(2-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491415.png)
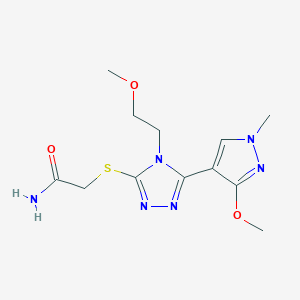
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid](/img/structure/B2491417.png)
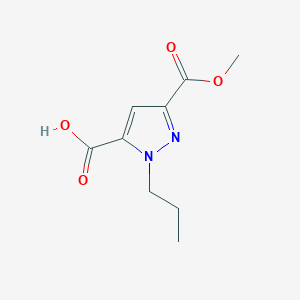
![N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491420.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2491422.png)
![4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one](/img/structure/B2491423.png)
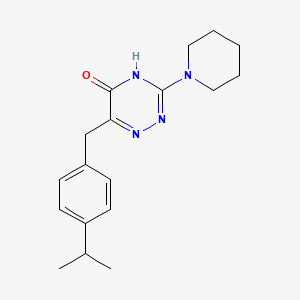
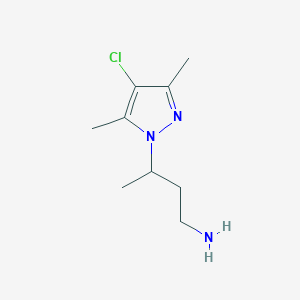
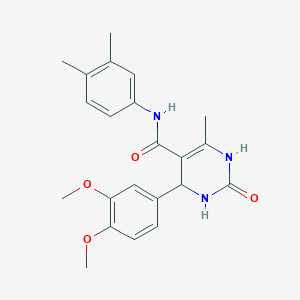
![N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2491429.png)